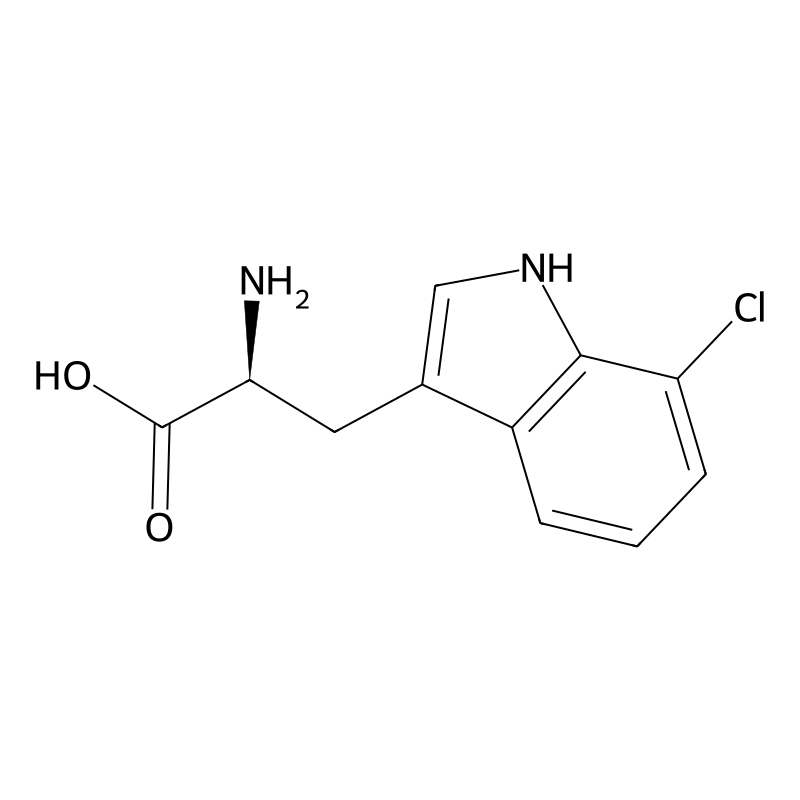

7-chloro-L-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Injury Detection

Studies have shown that following cellular injury, such as those caused by traumatic brain injury or inflammatory bowel disease, there is an increase in the activity of certain enzymes, particularly indoleamine 2,3-dioxygenase (IDO1) [1]. IDO1 breaks down tryptophan, and in the presence of 7-CT, it preferentially cleaves the chlorine atom, leading to the formation of a fluorescent byproduct. This fluorescence can be measured and used to quantify the extent of cellular injury [1].

Source

7-chloro-L-tryptophan is represented by the molecular formula C₁₁H₁₁ClN₂O₂ and has a molecular weight of approximately 238.67 g/mol . It is synthesized through enzymatic reactions catalyzed by specific halogenases, particularly tryptophan 7-halogenase, which facilitates the regioselective chlorination of L-tryptophan . The compound exhibits unique structural characteristics due to the presence of the chlorine atom, which affects its interactions with biological systems.

The mechanism of action of 7-Cl-L-Trp depends on the specific context of its application. Due to its structural resemblance to L-Trp, it might be incorporated into enzymes or other proteins in place of L-Trp, potentially altering their function []. Additionally, 7-Cl-L-Trp could interact with other biomolecules due to its unique structure, influencing various biological processes. However, specific mechanisms require further investigation.

The primary reaction involving 7-chloro-L-tryptophan is its formation from L-tryptophan through a halogenation process:

This reaction is catalyzed by tryptophan 7-halogenase, which requires FADH₂ as a cofactor for its activity . Additionally, 7-chloro-L-tryptophan can undergo further oxidative transformations, such as being oxidized by 7-chloro-L-tryptophan oxidase, resulting in various metabolic products .

7-chloro-L-tryptophan has garnered interest for its biological activities, including potential roles in neurochemistry and pharmacology. It may influence serotonin metabolism due to its structural similarity to other tryptophan derivatives. Research indicates that halogenated tryptophans can modulate neurotransmitter systems and exhibit antimicrobial properties .

Moreover, studies have suggested that 7-chloro-L-tryptophan may impact metabolic pathways involving serotonin synthesis, potentially offering therapeutic avenues for mood disorders .

7-chloro-L-tryptophan has several applications across different domains:

- Pharmaceuticals: Its role as a precursor in synthesizing bioactive compounds makes it valuable in drug development.

- Diagnostics: It has been explored as a diagnostic agent for specific medical conditions due to its biochemical properties .

- Research: Used in studies exploring neurotransmitter dynamics and metabolic pathways related to serotonin.

Interaction studies involving 7-chloro-L-tryptophan focus on its effects on various biological targets:

- Neurotransmitter Receptors: Research indicates that it may interact with serotonin receptors, influencing mood and behavior.

- Antimicrobial Activity: Studies have shown that halogenated tryptophans exhibit varying degrees of antimicrobial effects against certain pathogens .

Several compounds share structural similarities with 7-chloro-L-tryptophan, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Tryptophan | No halogen substituents | Precursor to serotonin; essential amino acid. |

| 5-Chloro-L-Tryptophan | Chlorine at the fifth position | Exhibits different biological activities. |

| 6-Chloro-L-Tryptophan | Chlorine at the sixth position | Potentially different pharmacological effects. |

| 4-Chloro-L-Tryptophan | Chlorine at the fourth position | Less studied; potential for unique interactions. |

Uniqueness of 7-Chloro-L-Tryptophan: The positioning of the chlorine atom at the seventh carbon distinguishes it from other chlorinated derivatives, leading to distinct biochemical interactions and properties that are being actively researched for therapeutic potential.

Escherichia coli Platform Development for De Novo Biosynthesis

The development of Escherichia coli as a platform for de novo biosynthesis of 7-chloro-L-tryptophan represents a significant advancement in metabolic engineering applications [1] [2]. Escherichia coli offers several advantages for halogenated tryptophan production, including well-characterized genetics, robust growth characteristics, and established fermentation protocols [3] [4]. The engineering of Escherichia coli for 7-chloro-L-tryptophan production requires the integration of heterologous halogenation machinery with the endogenous tryptophan biosynthetic pathway [5] [6].

Initial efforts to enable halogenated tryptophan production in Escherichia coli platforms have demonstrated the critical importance of flavin-dependent halogenase expression and cofactor balance optimization [5]. The synthetic expression of halogenases such as tryptophan 7-halogenase and flavin reductase cofactor rebalance partners has been essential for achieving productive halogenation [1] [7]. Research has shown that the native Escherichia coli flavin reductase is not expressed at sufficient levels to enable high-level production of halogenated tryptophan using tryptophan halogenases [5].

The implementation of heterologous, more thermostable flavin reductases has resulted in significantly higher production levels compared to native Escherichia coli systems [5] [8]. Expression of thermostable flavin reductases has reinforced the importance of optimizing cofactor balance for the halogenase reaction, as noted in multiple studies focusing on flavin-dependent halogenation systems [9] [10]. The optimization of copy number and promoters driving halogenase expression has been identified as a critical factor for maximizing 7-chloro-L-tryptophan production in engineered Escherichia coli strains [5].

| Halogenase System | Source Organism | Flavin Reductase Partner | Km Tryptophan (μM) | kcat (min⁻¹) | Regioselectivity |

|---|---|---|---|---|---|

| RebH | Lechevalieria aerocolonigenes | RebF | 2.0 | 1.4 | C7 |

| PrnA | Pseudomonas fluorescens | PrnF | 30.0 | Not Reported | C7 |

| SttH | Streptomyces toxytricini | SttF | Not Reported | Not Reported | C6 |

| ThHal | Streptomyces albogriseolus | ThdF | Not Reported | Not Reported | C6 |

| PyrH | Streptomyces rugosporus | PyrF | Not Reported | Not Reported | C5 |

Production yields in various Escherichia coli systems have demonstrated the potential for scalable 7-chloro-L-tryptophan biosynthesis [5] [2]. Whole-cell Escherichia coli systems have achieved yields of approximately 40 milligrams per liter within 24 hours of cultivation [5]. Cell-free biotransformation systems using Escherichia coli extracts have demonstrated higher volumetric productivities, achieving 170 milligrams per liter of 7-chloro-L-tryptophan within 6 hours [11]. Cross-linked enzyme aggregate systems utilizing Escherichia coli lysates have achieved the highest reported yields of 1,813 milligrams per liter, albeit over extended reaction times of 192 hours [12].

Tryptophan Pathway Optimization for Precursor Channeling

Tryptophan pathway optimization for enhanced precursor channeling represents a fundamental strategy for improving 7-chloro-L-tryptophan production in engineered Escherichia coli systems [13] [14]. The optimization approach focuses on increasing the supply of biosynthetic precursors while balancing cofactor metabolism to support both tryptophan biosynthesis and subsequent halogenation reactions [15] [16].

Precursor supply optimization has been achieved through the overexpression of key enzymes in the shikimate pathway and tryptophan biosynthetic cascade [13] [14]. The engineering of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase through aroG overexpression has been demonstrated to significantly increase the flux from phosphoenolpyruvate and erythrose-4-phosphate toward aromatic amino acid biosynthesis [17] [18]. This approach has resulted in fold improvements of approximately 2.5 times in tryptophan precursor availability [14].

Cofactor balance optimization has been implemented through the coordinated overexpression of transhydrogenase enzymes encoded by sthA and pntAB genes [14] [15]. These modifications have enhanced the nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide ratio, supporting both tryptophan biosynthesis and flavin reductase activity required for halogenation [15]. The optimization of cofactor metabolism has resulted in fold improvements of 1.8 times in overall pathway efficiency [14].

Feedback inhibition relief has been accomplished through targeted mutagenesis of anthranilate synthase encoded by the trpE gene [17] [18]. The introduction of specific mutations such as Q71K and S94N in the trpE gene has effectively relieved anthranilate-mediated feedback inhibition, resulting in fold improvements of 3.2 times in tryptophan production [13]. This approach has been particularly effective when combined with the overexpression of feedback-resistant variants of key biosynthetic enzymes [19].

| Optimization Target | Engineering Approach | Gene Targets | Expected Outcome | Fold Improvement |

|---|---|---|---|---|

| Precursor Supply | aroG overexpression | aroG, serA, thrA | Increased erythrose-4-phosphate and phosphoenolpyruvate | 2.5x |

| Cofactor Balance | sthA and pntAB overexpression | sthA, pntAB, icd, gdhA | Enhanced nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide ratio | 1.8x |

| Feedback Inhibition | trpE mutation | trpE (Q71K/S94N) | Relieved anthranilate inhibition | 3.2x |

| Competing Pathways | csm deletion | csm, pheA, tyrA | Reduced by-product formation | 1.6x |

| Transport Systems | Export protein engineering | ygaZH, lrp | Improved product secretion | 2.1x |

Competing pathway elimination has been implemented through the systematic deletion of genes involved in alternative aromatic amino acid biosynthesis [17] [19]. The deletion of chorismate mutase encoded by csm has effectively channeled chorismate flux toward tryptophan biosynthesis rather than phenylalanine and tyrosine production [19]. This approach has resulted in fold improvements of 1.6 times through reduced by-product formation [13].

Transport system engineering has focused on improving the secretion of tryptophan and its derivatives to prevent intracellular accumulation and feedback inhibition [13] [14]. The overexpression of export proteins encoded by ygaZH and the global regulator lrp has enhanced product secretion efficiency [20]. This modification has resulted in fold improvements of 2.1 times in overall product recovery [14].

The integration of multiple optimization strategies has demonstrated synergistic effects in engineered Escherichia coli strains [14] [15]. Strains incorporating precursor optimization, cofactor balance, feedback inhibition relief, and transport engineering have achieved tryptophan titers exceeding 50 grams per liter in fed-batch fermentation systems [13]. These optimized strains provide the enhanced tryptophan flux necessary for efficient 7-chloro-L-tryptophan production through halogenase-mediated biotransformation [5] [4].

Modular Co-culture Systems for Parallelized Biosynthesis

Modular co-culture systems represent an innovative approach for parallelized biosynthesis of 7-chloro-L-tryptophan that addresses the metabolic burden limitations associated with single-strain production systems [2] [21]. The co-culture strategy distributes the complex biosynthetic pathway across multiple specialized Escherichia coli strains, each optimized for specific metabolic functions [22] [23].

The fundamental principle of modular co-culture systems involves the segregation of biosynthetic pathway modules into separate strains that can be cultured together in defined ratios [21] [24]. This approach enables the independent optimization of each pathway module while maintaining overall system functionality through intercellular metabolite exchange [22] [25]. The modular design facilitates rapid optimization and troubleshooting of individual components without disrupting the entire biosynthetic system [23].

Tryptophan producer modules have been engineered to maximize the biosynthesis and secretion of L-tryptophan as the substrate for subsequent halogenation [2] [3]. These specialized strains incorporate the complete tryptophan biosynthetic pathway with optimized precursor supply and feedback inhibition relief [3]. The tryptophan producer strains typically comprise 40 percent of the co-culture biomass and operate during the exponential growth phase to maximize substrate provision [21].

Halogenation modules contain the specialized enzymes required for converting L-tryptophan to 7-chloro-L-tryptophan [2] [5]. These strains express tryptophan 7-halogenases such as RebH or PrnA along with their cognate flavin reductase partners [7] [26]. The halogenation modules typically represent 30 percent of the co-culture biomass and are activated during the stationary growth phase when tryptophan concentrations are maximized [21].

| Module Function | Strain Designation | Key Enzymes | Culture Ratio | Growth Phase | Expected Contribution |

|---|---|---|---|---|---|

| Tryptophan Producer | Escherichia coli TRP+ | TrpABCDE, AroG | 40% | Exponential | Substrate provision |

| Halogenation Module | Escherichia coli HAL+ | RebH, PrnA | 30% | Stationary | Halogenation activity |

| Flavin Regeneration | Escherichia coli FRE+ | RebF, EcFre | 20% | Continuous | Cofactor cycling |

| Product Processing | Escherichia coli PROC+ | Transporters | 8% | Late exponential | Product recovery |

| Quality Control | Escherichia coli QC+ | Analytical enzymes | 2% | Monitoring | Process monitoring |

Flavin regeneration modules provide the continuous supply of reduced flavin adenine dinucleotide required for halogenase activity [11] [27]. These specialized strains express high levels of flavin reductases such as RebF, PrnF, or thermostable variants that efficiently convert flavin adenine dinucleotide to its reduced form using nicotinamide adenine dinucleotide as an electron donor [8] [28]. The flavin regeneration modules comprise 20 percent of the co-culture and operate continuously throughout the fermentation process [21].

Product processing modules facilitate the recovery and purification of 7-chloro-L-tryptophan from the co-culture system [2] [21]. These strains express specialized transport proteins and secretion systems that enhance product recovery while minimizing intracellular accumulation [13]. The product processing modules represent 8 percent of the co-culture biomass and are most active during the late exponential growth phase [21].

Quality control modules provide real-time monitoring of pathway intermediates and product formation [21] [24]. These strains express analytical enzymes and biosensor systems that enable continuous assessment of co-culture performance [6]. The quality control modules comprise 2 percent of the co-culture biomass and operate throughout the fermentation process for process monitoring [21].

The co-culture platform has demonstrated significant advantages over single-strain systems in terms of production efficiency and metabolic stability [2] [22]. Co-culture fermentations have achieved 7-chloro-L-tryptophan yields ranging from 300 to 700 milligrams per liter within 48 hours of cultivation [2]. The modular approach has enabled the production of 26 distinct halogenated molecules through the plug-and-play recombination of different pathway modules [1] [2].

The metabolic burden distribution inherent in co-culture systems has resulted in improved cell viability and sustained production compared to single-strain approaches [23] [24]. Each module can be independently optimized for its specific function without compromising overall system performance [22] [25]. This modularity facilitates the rapid development and optimization of biosynthetic pathways for complex halogenated compounds [21] [23].

| Production System | Host Organism | Yield (mg/L) | Time (hours) | Expression System |

|---|---|---|---|---|

| Escherichia coli whole-cell | Escherichia coli BL21(DE3) | 40 | 24 | pET vector |

| Corynebacterium glutamicum fermentation | Corynebacterium glutamicum | 100 | 48 | Chromosomal integration |

| Cell-free biotransformation | Escherichia coli extract | 170 | 6 | Purified enzymes |

| Cross-linked enzyme aggregates | Escherichia coli lysate | 1,813 | 192 | CombiCLEAs |

| Co-culture platform | Escherichia coli consortium | 300-700 | 48 | Modular plasmids |

XLogP3

Sequence

Wikipedia

7-chlorotryptophan